MDM2-p53-IN-16
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Overview
Description
MDM2-p53-IN-16 is a compound that functions as an inhibitor of the interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor protein p53. This interaction is crucial in the regulation of the p53 pathway, which plays a significant role in cell cycle progression, apoptosis, and DNA repair. By inhibiting the MDM2-p53 interaction, this compound can reactivate p53, leading to the induction of apoptosis and cell cycle arrest in cancer cells .
Preparation Methods
The synthesis of MDM2-p53-IN-16 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically includes:
Formation of Intermediates: The preparation of intermediates involves various organic reactions such as condensation, cyclization, and protection-deprotection steps.
Coupling Reaction: The final step involves coupling the intermediates under specific conditions to form this compound.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, with the use of catalysts and solvents to optimize yield and purity.
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the compound. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures.
Chemical Reactions Analysis
MDM2-p53-IN-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or ethanol, under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MDM2-p53-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MDM2-p53 interaction and its role in cellular processes.
Biology: Employed in research to understand the mechanisms of apoptosis and cell cycle regulation.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers that involve the dysregulation of the p53 pathway.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development
Mechanism of Action
MDM2-p53-IN-16 exerts its effects by binding to the MDM2 protein and blocking its interaction with the p53 protein. This inhibition leads to the stabilization and activation of p53, which in turn induces the expression of target genes involved in cell cycle arrest and apoptosis. The molecular targets and pathways involved include:
MDM2 Protein: The primary target of this compound, which is inhibited to prevent the degradation of p53.
p53 Pathway: Activation of p53 leads to the transcription of genes such as PUMA and p21, which are involved in apoptosis and cell cycle regulation
Comparison with Similar Compounds
MDM2-p53-IN-16 is compared with other similar compounds, such as:
Nutlin-3: Another MDM2 inhibitor that disrupts the MDM2-p53 interaction by binding to the p53-binding pocket of MDM2.
PROTAC Degraders: These compounds induce the degradation of MDM2, achieving stronger p53 activation than traditional MDM2 inhibitors.
This compound is unique in its specific binding affinity and potency in reactivating p53, making it a valuable compound in cancer research and therapy.
Properties
Molecular Formula |
C32H33N3O5 |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
methyl (2S)-4-methyl-2-[[(2S)-2-[[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]amino]-3-phenylpropanoyl]amino]pentanoate |
InChI |
InChI=1S/C32H33N3O5/c1-20(2)18-26(32(39)40-3)35-30(37)25(19-21-12-6-4-7-13-21)34-31(38)29(36)27-23-16-10-11-17-24(23)33-28(27)22-14-8-5-9-15-22/h4-17,20,25-26,33H,18-19H2,1-3H3,(H,34,38)(H,35,37)/t25-,26-/m0/s1 |
InChI Key |
ANEVZIOZUQXCFC-UIOOFZCWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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